![molecular formula C10H10N2OS2 B2888130 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-11-6](/img/structure/B2888130.png)
2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of a number of these compounds . An improved synthesis of related compounds, pyrido[2,3-d]pyrimidin-4(1H)-ones, has been optimized by varying solvents, catalysts, and the use of microwave irradiation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones are complex and involve multiple stages . For example, the synthesis of related compounds, pyrido[2,3-d]pyrimidin-4(1H)-ones, involves the use of amines .Scientific Research Applications
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These findings suggest that thienopyrimidinones could be developed further as treatments for tuberculosis.
BTK Inhibitors for Mantle Cell Lymphoma
Novel derivatives of pyrazolopyrimidine, which include the thieno[3,2-d]pyrimidin-4(3H)-one structure, have been designed as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines . These compounds have shown promise in improving antiproliferative activity compared to lead compounds and could serve as valuable lead compounds for developing antitumor agents.
Electrophilic Cyclization in Organic Synthesis
The compound has been used in the study of regioselectivity of intramolecular electrophilic cyclization . This research explores the synthesis of new functionalized pyrimidine derivatives, which is crucial for the development of new pharmaceuticals and materials.
Synthesis of Heterocyclic Systems
Aryltellurium trichlorides have been utilized as cyclizing agents for constructing heterocyclic systems with an exocyclic aryltellurium fragment . This process is important for the synthesis of complex organic molecules that can have various applications in medicinal chemistry.
Development of Antimycobacterial Agents
The synthesis and screening of thieno[3,2-d]pyrimidin-4(3H)-ones have been part of programs aimed at developing new antimycobacterial agents . The activity of these compounds against mycobacteria highlights their potential in treating infections caused by these bacteria.
Potential in Treating Autoimmune Diseases
The structural motif of thieno[3,2-d]pyrimidin-4(3H)-one is present in compounds that have been evaluated for their role in treating autoimmune diseases . This is due to their ability to inhibit Bruton’s tyrosine kinase (BTK), a key component in B-cell receptor signaling pathways.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have been designed and synthesized as potential antitubercular agents . The compound’s interaction with its targets likely involves binding to specific enzymes or proteins, inhibiting their function and leading to antimycobacterial effects.
Biochemical Pathways
Given its antimycobacterial activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be developed as an antitubercular agent.
properties
IUPAC Name |
3-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFOZYPAUNYOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
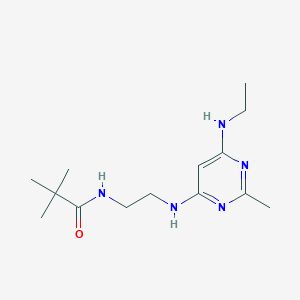
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)
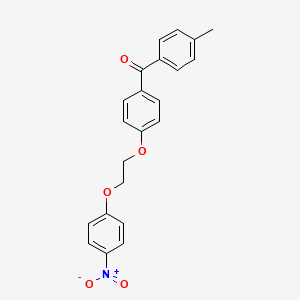
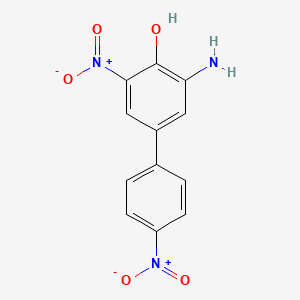
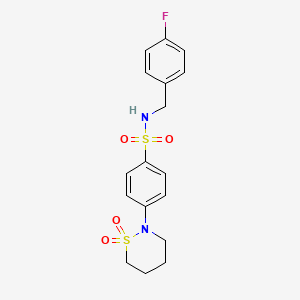
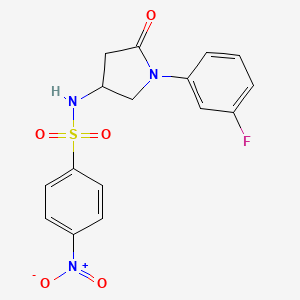

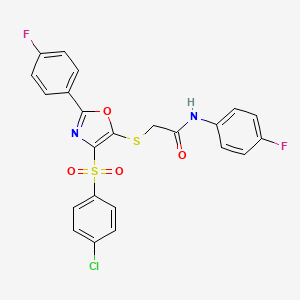
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2888064.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)